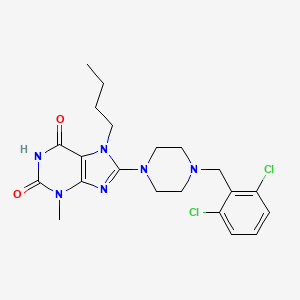

![molecular formula C15H15N5O2 B2753613 (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1421483-65-9](/img/structure/B2753613.png)

(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

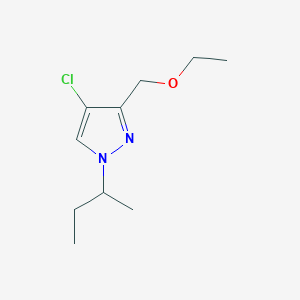

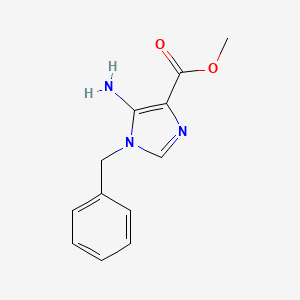

The synthesis of similar compounds has been described in the literature. For instance, a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives was synthesized . The starting materials for these syntheses were previously prepared N-substituted thienopyrrolecarboxylate esters, which were converted by alkaline hydrolysis to acids that were needed for the amidation reactions .Aplicaciones Científicas De Investigación

Antiviral Activity

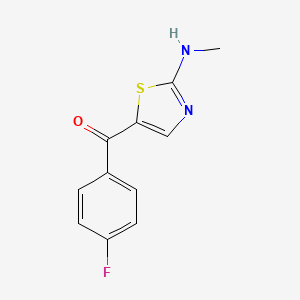

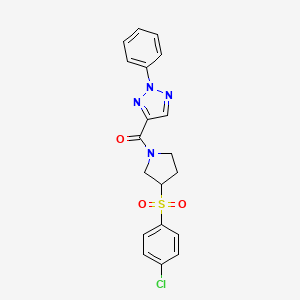

Compounds containing five-membered heteroaryl amines, which are structurally similar to our compound of interest, have shown strong antiviral activity against the Newcastle disease virus . This suggests that our compound could potentially be used in the development of new antiviral therapeutics.

Inhibition of KDM1A and LSD1 Demethylases

Thienopyrrole derivatives, which are structurally similar to our compound, have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This suggests that our compound could potentially be used in the development of new anticancer therapies.

Synthesis of N-Substituted Derivatives

The compound can be used in reactions with methyl iodide, benzyl chloride, or acetic anhydride to produce N-substituted products . These products could have various applications in chemical synthesis and pharmaceutical research.

Synthesis of Substituted Benzo[b]Furan

The compound can react with dimethyl butynedioate to produce substituted benzo[b]furan . Benzo[b]furans are important structures in medicinal chemistry and have various biological activities.

Potential Use in Materials Science

While the furopyrroles are known for their pharmacological activity, thiazolothiazoles, which are structurally similar to our compound, have become of interest to materials science . This suggests that our compound could potentially be used in the development of new materials.

Synthesis of Heteropentalenes

The compound can be used in the synthesis of heteropentalenes, which are structures containing two heteroatoms in the entire structure, one each per core . Heteropentalenes have various applications in chemical synthesis and pharmaceutical research.

Mecanismo De Acción

Target of Action

Similar compounds, such as thieno[3,2-b]pyrrolecarboxamides, have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus . They also inhibit KDM1A and LSD1 demethylases, which regulate DNA methylation .

Mode of Action

For example, if it acts like its analogs, it could inhibit the RNA-dependent RNA polymerase of the hepatitis C virus, preventing the virus from replicating . Similarly, it could inhibit KDM1A and LSD1 demethylases, affecting the methylation status of DNA .

Biochemical Pathways

The compound likely affects several biochemical pathways due to its potential targets. If it inhibits the RNA-dependent RNA polymerase of the hepatitis C virus, it would disrupt the viral replication pathway . If it inhibits KDM1A and LSD1 demethylases, it would affect the DNA methylation pathway, potentially altering gene expression .

Pharmacokinetics

They are likely metabolized by the liver and excreted through the kidneys .

Result of Action

The result of the compound’s action would depend on its targets. If it inhibits the RNA-dependent RNA polymerase of the hepatitis C virus, it could potentially stop the virus from replicating, reducing viral load . If it inhibits KDM1A and LSD1 demethylases, it could alter gene expression, potentially having anti-cancer effects .

Propiedades

IUPAC Name |

4H-furo[3,2-b]pyrrol-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c21-14(12-10-13-11(18-12)2-9-22-13)19-5-7-20(8-6-19)15-16-3-1-4-17-15/h1-4,9-10,18H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKOAMQKOMFVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(N3)C=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2753535.png)

![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753537.png)

![6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2753540.png)

![2,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2753541.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2753549.png)

![8-methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2753551.png)